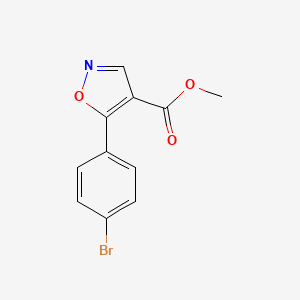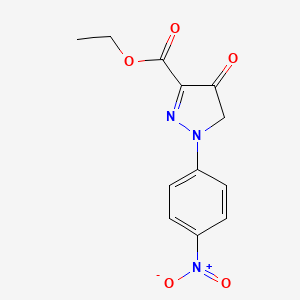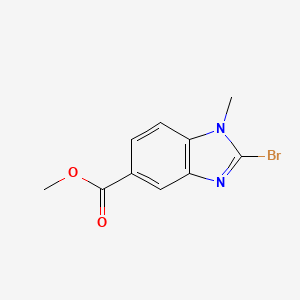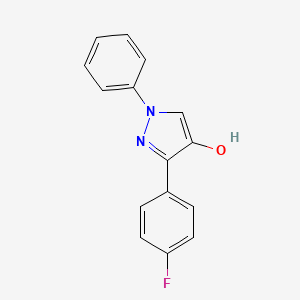![molecular formula C27H24N4O B15087326 3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E,2E)-3-phenyl-2-propenylidene]propanohydrazide](/img/structure/B15087326.png)
3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E,2E)-3-phenyl-2-propenylidene]propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E,2E)-3-phenyl-2-propenylidene]propanohydrazide is a complex organic compound that features an imidazole ring substituted with diphenyl groups and a hydrazide moiety linked to a phenylpropenylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E,2E)-3-phenyl-2-propenylidene]propanohydrazide typically involves multi-step organic reactions One common method involves the initial formation of the imidazole ring through the condensation of benzil with ammonium acetate and an aldehydeThe final step involves the condensation of the hydrazide with cinnamaldehyde to form the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reactions. Scale-up processes would also need to address issues such as reaction time, cost of reagents, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E,2E)-3-phenyl-2-propenylidene]propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction could produce hydrazine derivatives.
Applications De Recherche Scientifique
3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E,2E)-3-phenyl-2-propenylidene]propanohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Mécanisme D'action
The mechanism of action of 3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E,2E)-3-phenyl-2-propenylidene]propanohydrazide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloproteins. The hydrazide group may form hydrogen bonds with biological macromolecules, affecting their function. The phenylpropenylidene moiety can interact with hydrophobic pockets in proteins, influencing their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4,5-diphenyl-1H-imidazol-2-yl)-2-phenoxyquinoline: This compound also features an imidazole ring and has shown potential as an α-glucosidase inhibitor.
2-(4,5-diphenyl-1H-imidazol-2-yl)phenol-based boron complexes: These compounds are used in electroluminescent devices due to their electron-transporting properties.
Uniqueness
3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E,2E)-3-phenyl-2-propenylidene]propanohydrazide is unique due to its combination of an imidazole ring with a hydrazide and phenylpropenylidene group
Propriétés
Formule moléculaire |
C27H24N4O |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
3-(4,5-diphenylimidazol-1-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]propanamide |
InChI |
InChI=1S/C27H24N4O/c32-25(30-29-19-10-13-22-11-4-1-5-12-22)18-20-31-21-28-26(23-14-6-2-7-15-23)27(31)24-16-8-3-9-17-24/h1-17,19,21H,18,20H2,(H,30,32)/b13-10+,29-19+ |
Clé InChI |
MNFJQEJTDNREII-OLNBGUPBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)CCN2C=NC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C=CC=NNC(=O)CCN2C=NC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-nonyl-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B15087250.png)


![N'~1~,N'~3~-bis[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanedihydrazide](/img/structure/B15087265.png)

![3-Nitrobenzaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B15087274.png)


![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-hydroxybenzohydrazide](/img/structure/B15087295.png)


![N-(3,4-Dichlorophenyl)-2-((2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}hydrazino)-2-oxoacetamide](/img/structure/B15087361.png)

